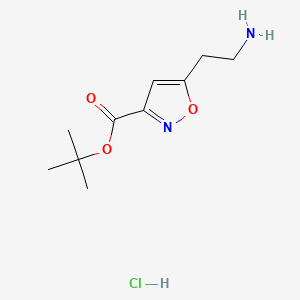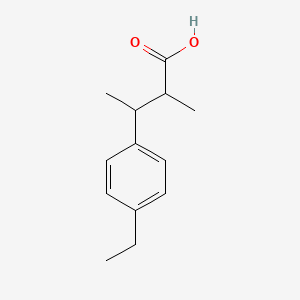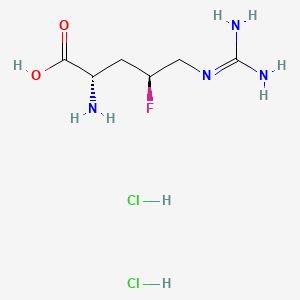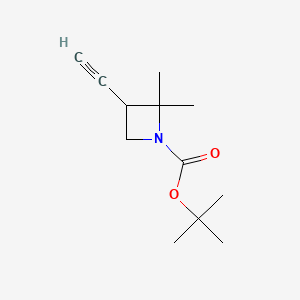
1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol is a synthetic compound that belongs to the benzoxaborole family. This compound is primarily used in scientific research and has applications in various fields such as drug discovery, chemical synthesis, and biochemical studies. Its unique structure and properties make it a valuable tool for researchers.
Métodos De Preparación
The synthesis of 1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol involves several steps. One common method includes the reaction of p-toluenesulfonyl chloride, boric acid, and 1,3-dichloro-2-propanol in an inert solvent like toluene. This reaction is catalyzed by a strong base such as sodium hydroxide. The industrial production methods are similar but scaled up to meet the demand for research purposes.
Análisis De Reacciones Químicas
1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic reactions and as a reagent in the synthesis of heterocyclic compounds.
Biology: Researchers use it to study enzyme activity, protein-protein interactions, and receptor-ligand interactions.
Medicine: It serves as a starting material in the synthesis of various pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and fragrances.
Mecanismo De Acción
The mechanism of action of 1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol varies depending on its application. In drug discovery, it acts as a starting material for synthesizing organic compounds. In biochemical studies, it interacts with proteins and enzymes such as cytochrome P450 enzymes, proteases, and kinases. It also interacts with receptors like G protein-coupled receptors and ion channels.
Comparación Con Compuestos Similares
1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol is unique due to its specific structure and properties. Similar compounds include other members of the benzoxaborole family, such as tavaborole and crisaborole. These compounds share some chemical properties but differ in their specific applications and mechanisms of action.
Propiedades
Fórmula molecular |
C9H11BO2 |
|---|---|
Peso molecular |
162.00 g/mol |
Nombre IUPAC |
1-hydroxy-4,5-dihydro-3H-2,1-benzoxaborepine |
InChI |
InChI=1S/C9H11BO2/c11-10-9-6-2-1-4-8(9)5-3-7-12-10/h1-2,4,6,11H,3,5,7H2 |
Clave InChI |
VQRAIMCRRQHKIV-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=CC=CC=C2CCCO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![lithium(1+) 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13482729.png)
![(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B13482733.png)


![Ethyl (1S,5R,6R)-3-azabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13482741.png)
![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-8-yl}methanamine hydrochloride](/img/structure/B13482774.png)


